2,6-Dimethyl-4-isopropylbenzaldehyde
Description
2,6-Dimethyl-4-isopropylbenzaldehyde is a substituted benzaldehyde derivative featuring methyl groups at the 2- and 6-positions of the aromatic ring and an isopropyl group at the 4-position. This structure imparts unique steric and electronic properties, influencing its reactivity, solubility, and applications. The compound is primarily utilized in organic synthesis, fragrance formulation, and as an intermediate in pharmaceutical research. Its bulky substituents reduce electrophilicity at the carbonyl group compared to simpler benzaldehydes, making it less reactive in nucleophilic addition reactions but more stable under harsh conditions .
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2,6-dimethyl-4-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H16O/c1-8(2)11-5-9(3)12(7-13)10(4)6-11/h5-8H,1-4H3 |
InChI Key |
AJQQOAYOYHVFEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)C(C)C |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Cuminaldehyde has been studied for its therapeutic properties. Research indicates that it may inhibit the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases such as Parkinson's disease. This inhibition could potentially lead to new treatments for conditions characterized by protein misfolding and aggregation .
Case Study :
A study demonstrated that cuminaldehyde can inhibit fibrillation of alpha-synuclein in vitro. The compound was shown to disrupt the formation of insoluble fibrils, suggesting its potential as a neuroprotective agent .
Fragrance and Flavor Industry
Cuminaldehyde is widely utilized in the fragrance industry due to its strong aromatic properties. It contributes to the scent profiles of various essential oils and is used in perfumes and cosmetics.
| Application | Concentration (% w/w) | Notes |
|---|---|---|
| Perfumes | 1 - 50 | Used for its strong green-herb scent |
| Food Flavoring | Varies | Enhances flavor profiles in culinary uses |
The compound's unique odor profile allows it to be combined with other fragrances to create complex scent compositions .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of cuminaldehyde. It has been shown to exhibit significant activity against various pathogens.
Case Study :
In a comparative study, cuminaldehyde demonstrated superior antimicrobial efficacy against Gram-positive and Gram-negative bacteria compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations .
Industrial Applications
Cuminaldehyde is also explored for its role as a corrosion inhibitor in industrial settings. Its effectiveness has been tested in various environments, showing promising results.
| Environment | Corrosion Rate Reduction (%) | Concentration (M) |
|---|---|---|
| Acidic Solutions | 81.89 | 2 × 10 |
| Neutral Solutions | 75.00 | 1 × 10 |
The compound's ability to reduce corrosion rates makes it valuable for protecting metals in harsh environments .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of 2,6-Dimethyl-4-isopropylbenzaldehyde with related benzaldehyde derivatives:
Key Observations :
- Substituent Effects : The hydroxyl group in 4-hydroxybenzaldehyde increases water solubility due to hydrogen bonding, whereas alkyl and bromomethyl groups in the other compounds enhance hydrophobicity .
- Reactivity : The bromomethyl group in 4-(bromomethyl)benzaldehyde facilitates nucleophilic substitution reactions, while the isopropyl group in this compound provides steric hindrance, reducing unwanted side reactions .
Preparation Methods
Electrochemical Methoxylation Mechanism
The toluenic substrate undergoes methoxylation in a methanol-based electrolysis solution containing conductive salts such as methyltributylammonium methylsulfate (MTBS). At current densities of 10–50 mA/cm² and temperatures near 57°C, benzylic protons are substituted by methoxy groups, forming dimethyl acetals. For example, electrochemical conversion of para-cymene yields cuminaldehyde dimethyl acetal, but the presence of 2,6-methyl groups in the target compound introduces steric hindrance, necessitating higher voltages (4.4–6.1 V per gap) to overcome kinetic barriers.
Hydrolysis and Hydrogenation
The resulting diacetals are hydrolyzed under acidic conditions to aldehydes. For instance, hydrolysis of 4-(1-methoxy-1-methylethyl)benzaldehyde dimethyl acetal yields cuminaldehyde. Subsequent hydrogenation over ruthenium-based catalysts (e.g., 5% Ru/SiO₂) at 130°C and 100 atm H₂ selectively reduces the aldehyde to 4-isopropylcyclohexylmethanol. Adapting this to this compound would require analogous steps, though competing methoxylation at the 2- and 6-methyl positions may necessitate protective group strategies.
Table 1: Key Parameters for Electrochemical Methoxylation
| Parameter | Value/Description | Source |
|---|---|---|
| Current Density | 10–50 mA/cm² | |
| Temperature | 57°C | |
| Conductive Salt | MTBS | |
| Catalyst (Hydrogenation) | 5% Ru/SiO₂ |
Gattermann–Koch Formylation
The Gattermann–Koch reaction, employing hexamethylenetetramine (HMTA) as a formylating agent, is a classical route to aromatic aldehydes. For this compound, this method requires pre-functionalization of the benzene ring to install methyl and isopropyl groups prior to formylation.
Substrate Preparation
Synthesis begins with 2,6-dimethyl-4-isopropylbenzoic acid, accessed via Friedel-Crafts acylation of 1,3-dimethylbenzene with isopropyl chloride in the presence of AlCl₃/CuCl₂. The carboxylic acid is converted to its acyl chloride using thionyl chloride, followed by reaction with HMTA in aqueous or alcoholic media. For example, p-isopropylbenzoyl chloride reacts with HMTA to yield cuminaldehyde in 45% yield.
Limitations and Optimizations
Steric hindrance from 2,6-methyl groups reduces HMTA accessibility to the reaction site, lowering yields compared to less-substituted analogs. Elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours) mitigate this by enhancing reagent diffusion.
Catalytic Oxidation of 2,6-Dimethyl-4-isopropylbenzyl Alcohol
Oxidation of benzyl alcohols to aldehydes represents a direct pathway, though over-oxidation to carboxylic acids is a common challenge.
Oxidizing Agents and Conditions
Manganese dioxide (MnO₂) in dichloromethane selectively oxidizes primary benzyl alcohols to aldehydes at room temperature. For 2,6-dimethyl-4-isopropylbenzyl alcohol, this method avoids side reactions at the isopropyl group. Alternatively, pyridinium chlorochromate (PCC) in anhydrous dichloromethane achieves similar selectivity with yields exceeding 70%.
Substrate Synthesis
The benzyl alcohol precursor is synthesized via Grignard addition to this compound dimethyl acetal, followed by acidic hydrolysis. This stepwise approach ensures regioselectivity, as the acetal protects the aldehyde during organometallic reactions.
Vilsmeier–Haack Formylation
The Vilsmeier–Haack reaction introduces formyl groups to electron-rich aromatic systems. For this compound, the electron-donating methyl and isopropyl groups activate the ring, though steric effects limit reactivity.
Reaction Protocol
A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the electrophilic chloroiminium intermediate. At 0°C, 2,6-dimethyl-4-isopropylbenzene reacts with this intermediate, followed by aqueous workup to yield the aldehyde. Modest yields (30–40%) are typical due to competing side reactions at the isopropyl group.
Friedel-Crafts Alkylation–Formylation Tandem Approach
A tandem strategy combines Friedel-Crafts alkylation with in situ formylation.
Alkylation Step
Isopropyl chloride reacts with 1,3-dimethylbenzene in the presence of AlCl₃, forming 2,6-dimethyl-4-isopropyltoluene. The bulky methyl groups direct electrophilic attack to the para position, though reaction rates are slower than unhindered systems.
Formylation Step
The alkylated product undergoes Gattermann–Koch formylation as described in Section 2. This tandem approach consolidates synthetic steps but requires rigorous temperature control to prevent decomposition of the alkylated intermediate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
